While the provided literature does not detail a specific synthesis pathway for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide, a similar compound, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamide, was synthesized through a multi-step reaction. [] This synthesis likely involved the formation of the thiazole ring, followed by sequential substitutions to introduce the various functional groups.
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide functions as an inhibitor of MPS1 kinase. [] MPS1 plays a crucial role in mitotic checkpoint control, ensuring accurate chromosome segregation during cell division. By inhibiting MPS1, this compound potentially disrupts the mitotic checkpoint, leading to cell cycle arrest and ultimately apoptosis in cancer cells. []
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide demonstrates potential as an anticancer agent due to its inhibitory activity against MPS1 kinase. [] Preclinical studies suggest that it exhibits promising anticancer activity, warranting further investigation as a potential therapeutic target. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4